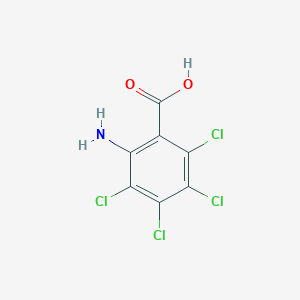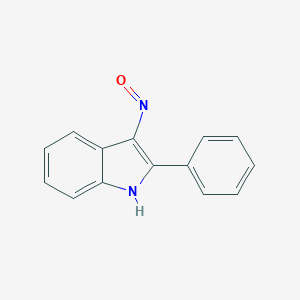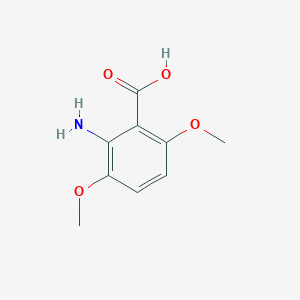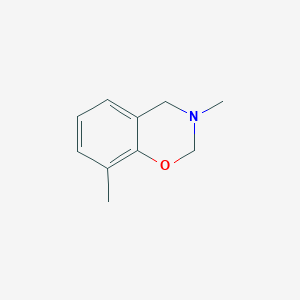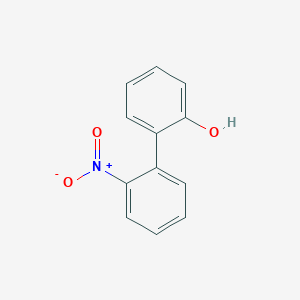
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione is a synthetic compound that has gained significant attention in scientific research. This compound is commonly known as CDDO-Me and is a synthetic triterpenoid that has shown promising results in various biological applications.
作用機序
CDDO-Me exerts its biological effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in cellular defense against oxidative stress. CDDO-Me activates Nrf2, which leads to the upregulation of antioxidant enzymes and detoxifying enzymes, resulting in cellular protection against oxidative stress.
生化学的および生理学的効果
CDDO-Me has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. It has also been found to improve insulin sensitivity, reduce blood glucose levels, and protect against neurodegenerative diseases.
実験室実験の利点と制限
CDDO-Me has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has a well-defined mechanism of action, making it an ideal compound for studying the Nrf2 pathway. However, CDDO-Me has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for CDDO-Me research. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CDDO-Me has been shown to protect against neuronal damage and improve cognitive function in animal models of these diseases. Another potential application is in the treatment of diabetes. CDDO-Me has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. Further research is needed to explore the potential of CDDO-Me in these and other areas.
In conclusion, CDDO-Me is a synthetic triterpenoid that has shown promising results in various biological applications. Its well-defined mechanism of action and stability make it an ideal compound for scientific research. Further research is needed to fully explore its potential in treating various diseases.
合成法
The synthesis of CDDO-Me involves the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with dimethyl sulfate and aniline in the presence of potassium carbonate. The reaction yields CDDO-Me, which can be purified using column chromatography.
科学的研究の応用
CDDO-Me has been extensively studied for its potential therapeutic applications. It has shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been found to be effective in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
CAS番号 |
6138-44-9 |
|---|---|
製品名 |
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione |
分子式 |
C19H17ClN2O3 |
分子量 |
356.8 g/mol |
IUPAC名 |
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-9-15(12(2)10-11)22-18(23)16(20)17(19(22)24)21-13-5-7-14(25-3)8-6-13/h4-10,21H,1-3H3 |
InChIキー |
RWGISUFNWAITJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC)C |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



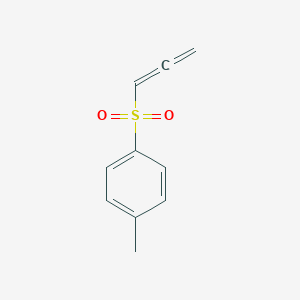
![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
